molecular formula C19H23NO B11014522 N-(diphenylmethyl)-2-ethylbutanamide

N-(diphenylmethyl)-2-ethylbutanamide

Cat. No.: B11014522
M. Wt: 281.4 g/mol
InChI Key: BQUPKMSRJKIJER-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-ethylbutanamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a 2-ethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-ethylbutanamide typically involves the reaction of diphenylmethanol with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-ethylbutanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-1-phenylethan-1-imine: Similar structure with a phenylethan-1-imine backbone.

    N-(diphenylmethyl)-1-phenyl-ethan-1-amine: Contains a phenyl-ethan-1-amine backbone.

    N-(diphenylmethyl)-2-ethylbutanamide: Unique due to its 2-ethylbutanamide backbone.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzhydryl-2-ethylbutanamide

InChI

InChI=1S/C19H23NO/c1-3-15(4-2)19(21)20-18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,20,21)

InChI Key

BQUPKMSRJKIJER-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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